Superior Reduction of Colorectal Polyp Burden vs. Celecoxib and Aspirin in Familial Adenomatous Polyposis
In a network meta-analysis of chemopreventive agents for Familial Adenomatous Polyposis (FAP), sulindac demonstrated superior efficacy in reducing polyp burden compared to both high-dose celecoxib (a COX-2 selective NSAID) and aspirin. Sulindac achieved a SUCRA (Surface Under Cumulative Ranking Curve) score of 100% for both polyp number and size reduction, outperforming all comparators [1]. Quantitatively, sulindac reduced polyp numbers by 102.3% more than aspirin and 101.5% more than high-dose celecoxib. For polyp size, the reduction was 61.5% greater than aspirin and 49.2% greater than high-dose celecoxib [1].
| Evidence Dimension | Reduction in Colorectal Polyp Number and Size |
|---|---|
| Target Compound Data | SUCRA 100%; Polyp number reduction: -102.3% vs. aspirin; -101.5% vs. celecoxib (high dose). Polyp size reduction: -61.5% vs. aspirin; -49.2% vs. celecoxib (high dose). |
| Comparator Or Baseline | High-dose celecoxib (SUCRA 74.8% for size, 63.4% for number); Aspirin (SUCRA 44.6% for size, 61.4% for number). |
| Quantified Difference | Sulindac shows a 25.2% higher SUCRA score for size reduction than the next best agent (high-dose celecoxib) and a 36.6% higher SUCRA for number reduction. |
| Conditions | Network meta-analysis of randomized controlled trials in patients with Familial Adenomatous Polyposis (FAP), evaluating percentage change from baseline in polyp count and size. |
Why This Matters
This evidence positions sulindac as the most effective single-agent NSAID for reducing colorectal polyp burden in FAP, directly informing procurement decisions for clinical trials and specialized treatment protocols.
- [1] Chen, H.L., Tai, S.Y., Fan, W.C., Hao, S.Y., Tsai, H.Y., Huang, W.H., Chang, H.M. (2022). Chemoprevention for Familial Adenomatous Polyposis with Non-Steroid Anti-Inflammatory Drugs: A Systematic Review and Network Meta-Analysis. Value in Health, 25(6), S1. View Source
